molecular formula C12H14N2O5 B3867583 4-[2-(2-Methoxybenzoyl)hydrazinyl]-4-oxobutanoic acid

4-[2-(2-Methoxybenzoyl)hydrazinyl]-4-oxobutanoic acid

Cat. No.: B3867583
M. Wt: 266.25 g/mol
InChI Key: PYRNWJNSMWWFLH-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxybenzoyl)hydrazinyl]-4-oxobutanoic acid is a chemical compound with a complex structure that includes a methoxybenzoyl group and a hydrazinyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methoxybenzoyl)hydrazinyl]-4-oxobutanoic acid typically involves the reaction of 2-methoxybenzoyl hydrazine with a suitable butanoic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process generally involves the formation of an intermediate hydrazone, which is then oxidized to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methoxybenzoyl)hydrazinyl]-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitriles.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides or nitriles, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[2-(2-Methoxybenzoyl)hydrazinyl]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methoxybenzoyl)hydrazinyl]-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the methoxybenzoyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}benzoic acid
  • N-benzyl-4-[2-(2-methoxybenzoyl)hydrazinyl]-4-oxobutanamide

Uniqueness

4-[2-(2-Methoxybenzoyl)hydrazinyl]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced binding affinity to certain molecular targets or improved stability under various conditions.

Properties

IUPAC Name

4-[2-(2-methoxybenzoyl)hydrazinyl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-19-9-5-3-2-4-8(9)12(18)14-13-10(15)6-7-11(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRNWJNSMWWFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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